molecular formula C14H16N4O4S2 B4686585 N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4686585
M. Wt: 368.4 g/mol
InChI Key: ZYZYAMCRTULXFT-UHFFFAOYSA-N
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Description

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group, a nitro group, and a benzenesulfonamide moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The cyclohexyl group can be introduced through alkylation reactions, while the nitrobenzenesulfonamide moiety is usually added via sulfonation and nitration reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives and substituted sulfonamides.

Scientific Research Applications

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE can be compared with other thiadiazole derivatives, such as:

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: Contains a furan ring instead of a benzenesulfonamide moiety.

    N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide: Features dimethoxy groups on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c19-18(20)11-6-8-12(9-7-11)24(21,22)17-14-16-15-13(23-14)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZYAMCRTULXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE
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N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-4-NITRO-1-BENZENESULFONAMIDE

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